Methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate
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Overview
Description
Methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate involves several steps. One common method includes the reaction of 2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly antifungal and antibacterial agents.
Industry: The compound is used in the development of new materials with specific properties, such as coatings and polymers
Mechanism of Action
The mechanism of action of Methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate involves its interaction with specific molecular targets. The triazole ring in the compound is known to inhibit the enzyme sterol demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells . The compound may also interact with other enzymes and receptors, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate can be compared with other triazole derivatives such as:
Fluconazole: A widely used antifungal agent with a similar mechanism of action.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Posaconazole: Used for the treatment of invasive fungal infections.
These compounds share the triazole ring structure, which is responsible for their biological activities. this compound is unique due to its specific substitution pattern, which may confer distinct properties and applications.
Properties
IUPAC Name |
methyl 4-[[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-25-17(24)11-2-4-12(5-3-11)21-16(23)14-7-6-13(8-15(14)18)22-9-19-20-10-22/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGWVIIXWONOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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